![molecular formula C12H18Cl2N2 B6175030 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride CAS No. 2503204-91-7](/img/no-structure.png)
2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound with the CAS Number: 2503204-91-7 . It has a molecular weight of 261.19 . The IUPAC name for this compound is 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride . The InChI key for this compound is ZLYRKBNVCQTCRZ-UHFFFAOYSA-N .
Molecular Structure Analysis
The InChI code for 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is 1S/C12H16N2.2ClH/c13-12-8-14 (10-5-6-10)7-9-3-1-2-4-11 (9)12;;/h1-4,10,12H,5-8,13H2;2*1H . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature for this compound is at room temperature .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride involves the cyclization of a precursor compound followed by reduction and salt formation.", "Starting Materials": [ "Cyclopropylamine", "4-bromo-1,2,3,4-tetrahydroisoquinoline", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: The precursor compound, 4-bromo-1,2,3,4-tetrahydroisoquinoline, is reacted with cyclopropylamine in the presence of a base to form the intermediate 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine.", "Step 2: The intermediate is then reduced using sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine." ] } | |
CAS RN |
2503204-91-7 |
Product Name |
2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride |
Molecular Formula |
C12H18Cl2N2 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.